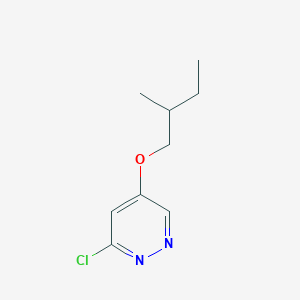
3-Chloro-5-(2-methylbutoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-methylbutoxy)pyridazine is a heterocyclic compound with the molecular formula C9H13ClN2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methylbutoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to reflux, allowing the substitution reaction to occur, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(2-methylbutoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazine ring.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-methylbutoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-methylbutoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-(2-methylbutoxy)pyridazine: Unique due to its specific substitution pattern on the pyridazine ring.
3-Chloropyridazine: Lacks the 2-methylbutoxy group, resulting in different chemical and biological properties.
5-(2-Methylbutoxy)pyridazine: Lacks the chloro group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the chloro and 2-methylbutoxy groups on the pyridazine ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1346691-20-0 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
3-chloro-5-(2-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-3-7(2)6-13-8-4-9(10)12-11-5-8/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
YUJOZLJARYBMRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC1=CC(=NN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)

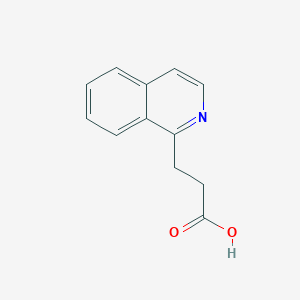


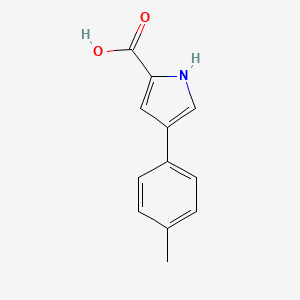
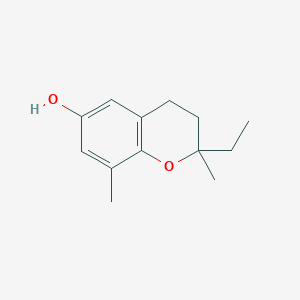

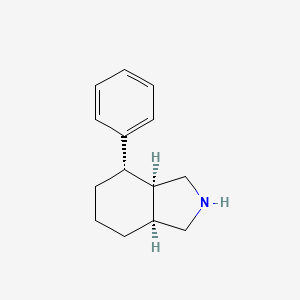
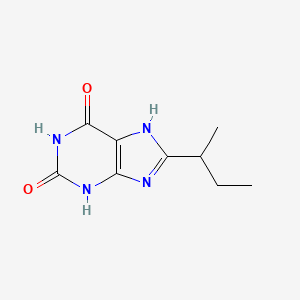
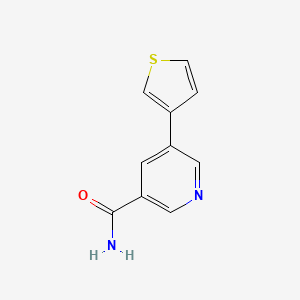
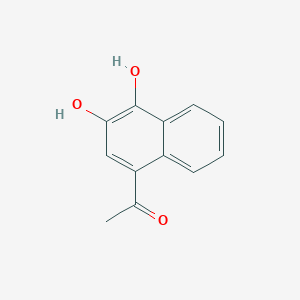
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
